molecular formula C22H18N2O4S B2881224 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide CAS No. 476326-30-4

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide

Cat. No. B2881224
CAS RN: 476326-30-4
M. Wt: 406.46
InChI Key: SMECQIIXLPHVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide” is a complex organic molecule that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound, which is a type of organic compound that contains a ring structure made up of at least two different elements . Benzothiazoles have been found to have diverse biological activities .


Chemical Reactions Analysis

The chemical reactions involving “N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide” would depend on its specific chemical structure and the conditions under which the reactions are carried out. Benzothiazole derivatives have been found to undergo a variety of chemical reactions .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been found to have antimicrobial activity. For example, sulfathiazole, a thiazole derivative, is used as an antimicrobial drug . A series of 2-[4-(4- substitutedbenzamido/phenylacetamido)phenyl] benzothiazole derivatives were synthesized and evaluated for antibacterial and antifungal activities against various bacteria and yeast .

Antiretroviral Activity

Ritonavir, a drug used in the treatment of HIV/AIDS, contains a thiazole moiety . This suggests that thiazole derivatives could potentially be used in the development of antiretroviral drugs.

Antifungal Activity

Thiazole derivatives have been found to have antifungal activity. Abafungin, an antifungal drug, contains a thiazole moiety . In addition, a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides were synthesized and screened for their antifungal activity .

Anticancer Activity

Thiazole derivatives have been found to have anticancer activity. Tiazofurin, an anticancer drug, contains a thiazole moiety . This suggests that thiazole derivatives could potentially be used in the development of anticancer drugs.

Anti-Alzheimer Activity

Thiazole derivatives have been found to have anti-Alzheimer activity . This suggests that thiazole derivatives could potentially be used in the development of drugs for the treatment of Alzheimer’s disease.

Antihypertensive Activity

Thiazole derivatives have been found to have antihypertensive activity . This suggests that thiazole derivatives could potentially be used in the development of antihypertensive drugs.

Antioxidant Activity

Thiazole derivatives have been found to have antioxidant activity . This suggests that thiazole derivatives could potentially be used in the development of antioxidant drugs.

Hepatoprotective Activities

Thiazole derivatives have been found to have hepatoprotective activities . This suggests that thiazole derivatives could potentially be used in the development of hepatoprotective drugs.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-27-14-8-9-15(19(12-14)28-2)21(26)23-13-7-10-18(25)16(11-13)22-24-17-5-3-4-6-20(17)29-22/h3-12,25H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMECQIIXLPHVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.